molecular formula C5H6N2O4 B14150853 N-CarbamoYl-Maleamic Acid CAS No. 15059-25-3

N-CarbamoYl-Maleamic Acid

Cat. No.: B14150853
CAS No.: 15059-25-3
M. Wt: 158.11 g/mol
InChI Key: GWGLGTKSTGSWGQ-OWOJBTEDSA-N
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Description

N-Carbamoyl-Maleamic Acid, also known as maleuric acid, is an organic compound with the molecular formula C5H6N2O4. It is a derivative of maleic acid and contains both carbamoyl and maleamic acid functional groups. This compound is used primarily as a pharmaceutical intermediate and has various applications in scientific research and industry .

Preparation Methods

N-Carbamoyl-Maleamic Acid can be synthesized through the reaction of maleic anhydride with urea in the presence of acetic acid. The reaction mixture is heated to 50°C for 12 hours, resulting in the formation of this compound . This method is efficient and yields a high-purity product.

Chemical Reactions Analysis

N-Carbamoyl-Maleamic Acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include acetic acid, ethanol, acetone, benzene, and chloroform. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Carbamoyl-Maleamic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Carbamoyl-Maleamic Acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Carbamoyl-Maleamic Acid can be compared with other similar compounds such as maleamic acid and maleic acid. While all these compounds share a similar backbone, this compound is unique due to the presence of the carbamoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications where other similar compounds may not be as effective .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure and properties make it an important intermediate in the synthesis of complex molecules and the development of new materials.

Properties

CAS No.

15059-25-3

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

(E)-4-(carbamoylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11)/b2-1+

InChI Key

GWGLGTKSTGSWGQ-OWOJBTEDSA-N

Isomeric SMILES

C(=C/C(=O)O)\C(=O)NC(=O)N

Canonical SMILES

C(=CC(=O)O)C(=O)NC(=O)N

Origin of Product

United States

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